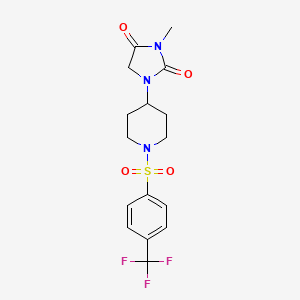

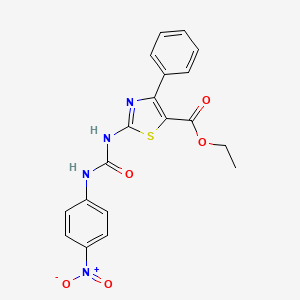

![molecular formula C20H23N7O B2481620 1-(6-(1H-1,2,4-三唑-1-基)吡啶并[3-基]-3-基)-N-(1-苯乙基)哌啶-3-甲酰胺 CAS No. 1797332-84-3](/img/structure/B2481620.png)

1-(6-(1H-1,2,4-三唑-1-基)吡啶并[3-基]-3-基)-N-(1-苯乙基)哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound belongs to a class of compounds that have been extensively studied for their potential in therapeutic applications due to their unique structural features and biological activities. Compounds with the triazolyl pyridazine and piperidine moieties have been synthesized and evaluated for various biological activities, including anti-diabetic, anti-tubercular, and anti-microbial effects.

Synthesis Analysis

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized using a two-step process involving initial synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine followed by conjugation with corresponding secondary amines. This method demonstrated the versatility and efficacy of synthesizing such compounds with potential biological activities (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various computational and spectroscopic methods. For instance, derivatives of pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine ring system were synthesized, highlighting the complex structural diversity achievable within this class of compounds and their potential for further chemical modifications (Akaberi, Shiri, & Sheikhi-Mohammareh, 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, facilitating the synthesis of a wide range of derivatives with potential biological activities. The reactions include cyclization, substitution, and dehydrogenation, among others, enabling the synthesis of complex heterocyclic systems with enhanced biological activities (El-Mariah, Hosny, & Deeb, 2006).

科学研究应用

杂环化合物合成

对N,S含杂环化合物合成的研究表明,哌啶衍生物在形成具有进一步在制药化学中探索潜力的复杂结构方面的实用性。特定衍生物的氨甲基化导致四氮杂三环化合物的形成,表明了合成具有独特性质的新型杂环化合物的途径(Dotsenko et al., 2012)。

抗菌和抗结核活性

对咪唑[1,2-a]吡啶-3-羧酰胺衍生物合成的研究揭示了它们作为可溶性环氧化酶抑制剂的潜力,在各种与抗菌活性相关的疾病模型中显示出希望(Thalji et al., 2013)。同样,设计和合成针对抗结核活性的新型咪唑[1,2-a]吡啶-3-羧酰胺衍生物突显了它们在对抗结核病方面的潜力,为开发新的抗结核药物奠定了基础(Lv et al., 2017)。

镇痛和抗帕金森病活性

从特定起始材料衍生的取代吡啶衍生物的研究表明具有显著的镇痛和抗帕金森病活性,与标准药物相比具有优势。这种探索为开发新的治疗剂,解决疼痛管理和帕金森病提供了途径(Amr et al., 2008)。

酶抑制和抗糖尿病潜力

开发三唑基吡啶嘧啶-6-基取代哌嗪作为抗糖尿病药物,通过二肽基肽酶-4抑制机制评估,强调了该化合物在糖尿病管理中的作用。这些研究不仅突显了治疗潜力,还突显了合成具有特定生物活性化合物的方法论进展(Bindu et al., 2019)。

属性

IUPAC Name |

N-(1-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O/c1-15(16-6-3-2-4-7-16)23-20(28)17-8-5-11-26(12-17)18-9-10-19(25-24-18)27-14-21-13-22-27/h2-4,6-7,9-10,13-15,17H,5,8,11-12H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLHCRVWPOIZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)

![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)

![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)

![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)

![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)